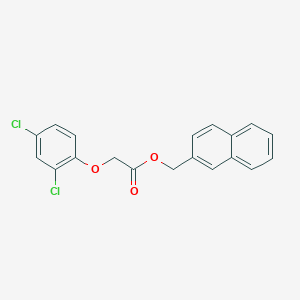

2-naphthylmethyl (2,4-dichlorophenoxy)acetate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds structurally related to 2-naphthylmethyl (2,4-dichlorophenoxy)acetate involves multiple steps, including condensation reactions and specific modifications to introduce functional groups. A related compound, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, was synthesized through condensation of ethyl 2-chloroacetate with a hydroxy group, followed by cyclisation and reduction processes (Ju Liu et al., 2018).

Molecular Structure Analysis

The crystal structure of synthesized compounds provides valuable insights into their molecular geometry and potential interactions. For example, the crystal structure determination of a similar compound shows the arrangement of functional groups and overall molecular geometry, which is crucial for understanding its chemical behavior (Ju Liu et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving related compounds demonstrate the reactivity of functional groups and potential pathways for chemical transformations. Photodegradation studies of dichlorprop and 2-naphthoxyacetic acid, closely related to the chemical structure , reveal pathways involving cleavage of aryl-halogen and aryloxy-carbon bonds, indicating potential reactivity routes for 2-naphthylmethyl (2,4-dichlorophenoxy)acetate under similar conditions (M. Climent & M. Miranda, 1997).

Physical Properties Analysis

The physical properties of compounds are closely tied to their molecular structure and can be analyzed through various spectroscopic methods. A study on a similar compound, 2-(acetyloxy)ethyl-2-(2-naphthyl)acetate, utilized molecular dynamics simulations to analyze dipole moments and conformational properties, offering insights into the physical characteristics that might also apply to 2-naphthylmethyl (2,4-dichlorophenoxy)acetate (P. Saez-Torres et al., 1998).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be inferred from related compounds' behavior under different conditions. For instance, the photodegradation study mentioned above provides insights into the chemical stability and potential degradation pathways that could be relevant for understanding the chemical properties of 2-naphthylmethyl (2,4-dichlorophenoxy)acetate (M. Climent & M. Miranda, 1997).

Wissenschaftliche Forschungsanwendungen

Photodegradation Studies

Climent and Miranda (1997) explored the photodegradation of related compounds in water, providing insight into the environmental behavior of substances like 2-naphthylmethyl (2,4-dichlorophenoxy)acetate. Their research is significant for understanding how these chemicals break down under natural conditions, which is essential for environmental safety assessments (Climent & Miranda, 1997).

Advanced Oxidation Processes

Sun and Pignatello (1993) identified transient products formed during the mineralization of 2,4-D by Fe3+-catalyzed hydrogen peroxide, both in the dark and under UV light. This research is crucial for wastewater treatment, highlighting the breakdown pathways of similar compounds in advanced oxidation processes (Sun & Pignatello, 1993).

Herbicide and Plant Growth Regulation

Pernak et al. (2013) synthesized and characterized new ionic liquids containing the (2,4-dichlorophenoxy)acetate anion, examining their potential as herbicides and plant growth regulators. This study indicates the agricultural applications of these compounds and their effectiveness compared to traditional herbicides (Pernak et al., 2013).

Spectrophotometric Determination

Shivhare, Raju, and Gupta (1991) developed a new method for the spectrophotometric determination of 2,4-dichlorophenoxy acetic acid, applicable in detecting this compound in various environmental samples. This technique is vital for monitoring the presence and concentration of such chemicals in the environment (Shivhare et al., 1991).

Chemical Synthesis and Transformations

The study of chemical transformations involving related compounds, as explored by Horaguchi, Hara, and Suzuki (1982), offers valuable insights into the reactivity and potential applications of 2-naphthylmethyl (2,4-dichlorophenoxy)acetate in synthetic chemistry (Horaguchi et al., 1982).

Environmental Impact and Degradation

Evans and Dellinger (2005) studied the oxidative thermal degradation of related chlorophenols, which helps understand the environmental impact and degradation pathways of similar compounds, including 2-naphthylmethyl (2,4-dichlorophenoxy)acetate (Evans & Dellinger, 2005).

Eigenschaften

IUPAC Name |

naphthalen-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2O3/c20-16-7-8-18(17(21)10-16)23-12-19(22)24-11-13-5-6-14-3-1-2-4-15(14)9-13/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAVFZIJGBETQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)COC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalen-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4580703.png)

![1-methyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4580708.png)

![3-[2-oxo-2-(2-thienyl)ethylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4580721.png)

![2-cyano-3-{5-[(4-nitrophenoxy)methyl]-2-furyl}-N-(2-thienylmethyl)acrylamide](/img/structure/B4580735.png)

![3-chloro-4-fluoro-N-(5-methyl-4-phenyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-1-benzothiophene-2-carboxamide](/img/structure/B4580752.png)

![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4580753.png)

![2-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B4580755.png)

![1-ethyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4580789.png)

![N-(2-furylmethyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4580792.png)

![ethyl 2-[{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4580799.png)

![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4580802.png)